Aqueous Solubility: Azithromycin Hydrogen Citrate vs. Azithromycin Dihydrate
The addition salts of azithromycin and citric acid described in US Patent US20070021359A1 exhibit aqueous solubility reaching up to 65% w/w (650 mg/mL) at ambient temperature for the azithromycin citrate (3:2) form, with the hydrogen citrate variant providing similarly high solubility within its pH specification range [1]. In contrast, the commercially prevalent azithromycin dihydrate (CAS 117772-70-0) is practically insoluble in water, with an estimated aqueous solubility of approximately 7.09 mg/L (0.00709 mg/mL) at 25°C . This represents an approximately 91,700-fold difference in aqueous solubility between the citrate salt forms and the dihydrate, enabling parenteral administration at clinically relevant concentrations (e.g., 100 mg/mL after reconstitution) [2].
| Evidence Dimension | Aqueous solubility at ambient temperature |
|---|---|
| Target Compound Data | Azithromycin hydrogen citrate / citrate salt: up to 65% w/w (650 mg/mL) in aqueous solution |
| Comparator Or Baseline | Azithromycin dihydrate: ~0.00709 mg/mL (7.09 mg/L) in water at 25°C; reported as 'practically insoluble' or 'insoluble' by multiple sources |
| Quantified Difference | Approximately 91,700-fold higher solubility for the citrate salt form |
| Conditions | Ambient temperature, aqueous medium; patent-reported values for citrate salt; vendor-reported estimated value for dihydrate |
Why This Matters
This solubility differential is the decisive factor enabling intravenous formulation; without the citrate counter-ion, azithromycin cannot achieve the 100 mg/mL reconstitution concentration required for clinical IV infusion.
- [1] Cosme Gomez A, Palomo Nicolau FE. Addition salts of azithromycin and citric acid and process for preparing them. US Patent US20070021359A1, 2007. [0037]. View Source
- [2] Sun Pharmaceutical Industries. Azithromycin for Injection, USP package insert: 500 mg/vial, reconstitutes to 100 mg/mL. 2020. View Source
